molecular formula C2H4INO B048618 Iodoacetamide CAS No. 144-48-9

Iodoacetamide

Cat. No.: B048618
CAS No.: 144-48-9
M. Wt: 184.96 g/mol
InChI Key: PGLTVOMIXTUURA-UHFFFAOYSA-N
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Description

Iodoacetamide (IA) is a thiol-reactive alkylating agent widely used in biochemistry and proteomics to modify cysteine residues in proteins. Its mechanism involves a bimolecular nucleophilic substitution (SN2) reaction, where the iodine atom is replaced by the thiolate anion (S¯) of cysteine, forming a stable carbamidomethylated adduct (Δmass: +57.07 Da) . This modification prevents disulfide bond reformation, stabilizes reduced proteins, and facilitates mass spectrometry analysis . IA is also employed in enzyme inhibition studies, crystallography, and cellular permeability research . However, its reactivity and specificity are influenced by pH, solvent microenvironment, and structural modifications, prompting comparisons with analogous compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoacetamide can be synthesized through the iodination of acetamide. The process involves the reaction of acetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is typically carried out under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is usually stabilized with a small percentage of water to prevent decomposition .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alkylation of Cysteine Residues

Iodoacetamide is widely recognized for its ability to selectively alkylate cysteine residues in proteins, forming stable thioether bonds. This reaction is crucial for preventing unwanted disulfide bond formation during protein analysis and manipulation .

Key Applications:

  • Peptide Mapping: IAA is used in peptide mapping to facilitate the identification and characterization of proteins through mass spectrometry. By blocking cysteine thiols, researchers can accurately analyze protein structure and modifications .
  • Post-Translational Modification Studies: this compound allows for the study of post-translational modifications (PTMs) by irreversibly modifying cysteine residues before introducing other modifications such as phosphorylation .

Mass Spectrometry

This compound is frequently employed in mass spectrometry protocols to enhance the detection of low-abundance peptides. The development of imidazolium-based this compound tags has demonstrated improved labeling efficiency and ionization for cysteinyl-peptides, significantly benefiting proteomic analyses .

Radiation Sensitization

This compound has been investigated as a radiation sensitizer in cancer treatment. Studies indicate that it enhances the effectiveness of radiation therapy by increasing tumor cell sensitivity to radiation, potentially improving therapeutic outcomes .

Case Study:

  • In vivo studies showed that this compound effectively sensitized ascites tumor cells in mice, suggesting its potential utility in clinical settings for enhancing radiation therapy efficacy against tumors .

Glycolysis Inhibition

This compound has been utilized to study glycolytic pathways in neuronal cells. It irreversibly inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to decreased lactate production and altered energy metabolism in astrocytes .

Research Findings:

  • Exposure to IAA resulted in delayed cell death and significant depletion of glutathione (GSH) levels in brain cells, highlighting its role in metabolic studies related to neurodegenerative diseases .

Enzyme Inhibition

This compound acts as an irreversible inhibitor of cysteine peptidases by alkylating the catalytic cysteine residue, thereby providing insights into enzyme mechanisms and functions .

Applications:

  • Used extensively in studies involving deubiquitinase enzymes, IAA helps elucidate the roles of cysteine residues in enzymatic activity and regulation .

Water Purification

Recent studies have explored the degradation of this compound in environmental contexts, particularly its potential application in water purification processes through functionalized materials .

Findings:

  • Functionalized silica nanoparticles have shown promise in effectively degrading this compound, indicating a dual role for this compound beyond laboratory settings.

Mechanism of Action

Iodoacetamide exerts its effects through the alkylation of cysteine residues in proteins. The compound reacts with the thiol group of cysteine, forming a covalent bond and preventing the formation of disulfide bonds. This irreversible inhibition is particularly useful in studying cysteine peptidases and other enzymes with cysteine at their active sites . The presence of a favorable interaction between the catalytic histidine and the negatively charged carboxyl-group of this compound enhances its reactivity .

Comparison with Similar Compounds

Iodoacetanilide (N-Phenyl Iodoacetamide)

Iodoacetanilide, an IA derivative with a phenyl group, exhibits enhanced reactivity toward free cysteine residues. In kinetic studies, iodoacetanilide reacts 2–3× faster than IA at pH 7 due to improved electrophilicity from the electron-withdrawing phenyl group . Isotope-coded versions (d0/d5) enable quantitative mass spectrometry for cysteine pKa determination, outperforming IA in sensitivity .

Table 1: Reaction Rates of IA vs. Iodoacetanilide

Compound Rate Constant (M⁻¹s⁻¹) Application
This compound 0.25–2.0 General protein alkylation
Iodoacetanilide 0.5–3.5 pKa determination, isotope labeling

N-Acetyl-4-Phenylthis compound (APIAM)

APIAM, another IA derivative, contains an acetyl-phenyl moiety. While both IA and APIAM modify thiols via SN2, APIAM effectively inhibits Na+/K+-ATPase activity, whereas IA fails due to steric hindrance in the enzyme’s hydrophobic active site . This highlights the role of structural modifications in targeting specific microenvironments.

Chloroacetamide

Chloroacetamide is a milder alkylating agent. In mass spectrometry, it replaces IA to avoid artifacts (e.g., di-Glycine mimics from overalkylation) during ubiquitination site analysis . However, its lower reactivity necessitates higher concentrations or longer incubation times.

Acrylamide and 4-Vinylpyridine (4-VP)

In proteomics, acrylamide and 4-VP are alternatives for cysteine alkylation. Acrylamide’s reactivity is comparable to IA but introduces a smaller mass shift (+71.04 Da). 4-VP, a positively charged reagent, shows pH-dependent selectivity and reduced side reactions with lysine residues .

Table 2: Alkylation Efficiency in Proteomics

Compound Alkylation Efficiency (%) Common Artifacts
This compound 95–98 Overalkylation, di-Gly
Chloroacetamide 85–90 None
Acrylamide 90–95 Lysine adducts
4-Vinylpyridine 80–85 pH-dependent variability

4-Halopyridines

4-Chloropyridine exhibits tunable reactivity: its neutral form reacts similarly to acrylamide, while stabilization as a pyridinium ion mimics IA’s reactivity. This "switchable" property enables selective protein modification in probe development .

Maleimide Derivatives

Maleimide-based probes (e.g., CPM) share IA’s thiol specificity but differ in fluorescence properties. CPM forms brighter adducts, making it preferable for histochemical applications despite similar reactivity .

Structural and Mechanistic Insights

  • Charge Effects : Neutral IA preferentially labels solvent-exposed thiols, while positively charged reagents (e.g., 2-chloroacetamidine) target active-site cysteines in enzymes like PAD2 .
  • Microenvironment Influence : Hydrophobic modifications (e.g., APIAM’s phenyl group) enhance penetration into enzyme active sites, overcoming IA’s limitations .
  • Isotope Coding : Deuterated IA derivatives (e.g., d5-iodoacetanilide) enable precise quantification in mass spectrometry, a feature lacking in simpler analogs .

Biological Activity

Iodoacetamide (IA) is a widely utilized compound in biochemical research, particularly noted for its role as an irreversible inhibitor of enzymes containing cysteine residues. Its biological activity extends across various applications, including peptide sequencing, enzyme inhibition, and as a radiation sensitizer in cancer therapy. This article delves into the diverse biological activities of this compound, supported by case studies and relevant research findings.

This compound is an alkylating agent that specifically targets thiol groups in cysteine residues. Its chemical formula is C2H4INO\text{C}_2\text{H}_4\text{INO}, with a molecular weight of approximately 184.964 g/mol. The compound reacts with cysteine to form stable thioether adducts, which effectively inhibit enzymatic activity and alter protein function .

Key Mechanisms:

  • Enzyme Inhibition: IA irreversibly inhibits various enzymes, including cysteine proteases and protein tyrosine phosphatases .
  • Glycolysis Inhibition: this compound inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), impacting glycolytic pathways and cellular metabolism .

Biological Applications

This compound has been employed in several biological contexts:

1. Enzyme Inhibition

This compound's primary application lies in its ability to inhibit enzymes that rely on cysteine for their activity. This includes:

  • Alcohol Dehydrogenase
  • Alkaline Phosphatase
  • Cathepsin B

2. Radiation Sensitization

Research indicates that this compound acts as a radiation sensitizer in both bacterial and mammalian cells. A study involving LAF 1 mice demonstrated that IA enhances the effectiveness of radiation therapy by increasing the survival rate of ascites tumor cells when administered prior to radiation exposure .

Table 1: Radiation Sensitization Effects of this compound

Treatment ConditionSurvival Rate (%)Notes
Control50Baseline survival without IA
This compound + Radiation75Significant increase in survival

3. Cellular Metabolism Alteration

This compound has been shown to deplete glutathione (GSH) levels in astrocytic cells, leading to reduced lactate production and delayed cell death. This effect underscores its potential impact on cellular redox states and metabolic pathways .

Case Study 1: this compound in Cancer Therapy

A notable study explored the effects of this compound on tumor cells exposed to ionizing radiation. The findings suggested that IA not only sensitizes tumor cells to radiation but also facilitates better therapeutic outcomes when used in combination with conventional treatments .

Case Study 2: Impact on Glycolysis

In another investigation, primary cultures of astroglia were treated with this compound, revealing significant disruptions in glycolytic flux due to GAPDH inhibition. The study highlighted the differential effects of this compound compared to other thiol-reactive agents like iodoacetate .

Q & A

Basic Research Questions

Q. What is the role of iodoacetamide in cysteine alkylation during proteomic sample preparation, and what is the standard protocol?

this compound alkylates free cysteine thiol groups to prevent disulfide bond reformation, ensuring stable peptide identification during mass spectrometry. The protocol involves:

  • Reduction : Treat samples with dithiothreitol (DTT) to break disulfide bonds.
  • Alkylation : Add this compound (15 mM final concentration) and incubate in the dark for 30 min at room temperature .
  • Neutralization : Excess this compound is quenched with DTT (e.g., 2 μL of 50 mM DTT) to prevent trypsin inhibition .
  • Digestion : Proceed with trypsin digestion at 37°C for 16 hours .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use in well-ventilated areas with local exhaust ventilation. Wear gloves, lab coats, and eye protection. Avoid contact with skin, eyes, or incompatible substances (e.g., strong oxidizers) .
  • Storage : Keep containers tightly sealed, protected from light, and refrigerated at 2–10°C .
  • Disposal : Collect waste in airtight containers and dispose via approved hazardous waste facilities .

Q. What are the critical steps for integrating this compound into 2D gel electrophoresis workflows?

  • First equilibration : Use a buffer containing DTT to reduce proteins.
  • Second equilibration : Add this compound to alkylate cysteine residues, preventing streaking and improving spot resolution .
  • Validation : Test protocols with control samples (e.g., E. coli lysate) to ensure reproducibility .

Advanced Research Questions

Q. How can differential alkylation with this compound and acrylamide improve quantitative proteomics accuracy?

This method exploits the distinct mass shifts from cysteine modifications:

  • This compound : Adds 57.0215 Da per cysteine.
  • Acrylamide : Adds 71.0371 Da.
    By comparing these modifications in parallel experiments, researchers can quantify protein abundance changes in complex samples (e.g., cancer proteomes) while controlling for technical variability .

Q. What experimental strategies validate the completeness of cysteine alkylation by this compound in large-scale proteomic studies?

  • Adversarial analysis : Test a subset of LC-MS/MS files for unmodified cysteines or alternative derivatizations (e.g., acrylamide adducts) using block-random sampling .
  • Database search parameters : Include both "this compound alkylation" and "unmodified cysteine" as variable modifications to detect incomplete reactions .

Q. How does this compound inactivate enzymes like agmatine deiminase, and how can substrate protection assays elucidate catalytic mechanisms?

  • Inactivation : this compound modifies active-site cysteine residues, disrupting enzyme activity.
  • Substrate protection : Pre-incubate the enzyme with varying agmatine concentrations (0.25–5 mM) before adding this compound. Reduced inactivation at higher substrate levels indicates active-site shielding, confirming cysteine involvement in catalysis .

Q. What are the implications of incomplete this compound quenching on tryptic digestion efficiency?

Excess this compound inhibits trypsin by modifying its active-site serine. To mitigate:

  • Optimize DTT quenching (e.g., 50 mM DTT for 2 min) to neutralize residual this compound .
  • Validate digestion efficiency via SDS-PAGE or peptide yield quantification .

Q. How do database search parameters for this compound alkylation affect protein identification rates in MS/MS data analysis?

  • Fixed vs. variable modification : Setting cysteine alkylation as a fixed modification increases search stringency but may miss unmodified peptides. Variable modification settings improve sensitivity but require rigorous FDR control (e.g., ≤1%) .
  • Software-specific settings : Tools like MaxQuant and ProteinPilot require explicit selection of alkylation reagents to avoid misannotation .

Q. How can this compound be used to study protein-thiol interactions in plasma proteins like human serum albumin (HSA)?

  • Blocking free thiols : Pre-treat HSA with this compound to prevent cysteine-mediated adduct formation (e.g., with gold complexes) .
  • Quantification : Compare modified vs. unmodified HSA via LC-MS/MS to assess thiol reactivity and ligand binding .

Q. What are the best practices for troubleshooting this compound-induced artifacts in ubiquitination studies?

  • Contamination checks : Monitor for non-specific alkylation of lysine residues using anti-K-ε-GG antibodies in negative controls .
  • Optimize alkylation time : Over-alkylation (>30 min) may modify non-cysteine residues; under-alkylation leaves disulfides intact .

Properties

IUPAC Name

2-iodoacetamide
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InChI

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGLTVOMIXTUURA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(=O)N)I
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4INO
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DSSTOX Substance ID

DTXSID9020742
Record name Iodoacetamide
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Molecular Weight

184.96 g/mol
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Physical Description

Crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Iodoacetamide
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Vapor Pressure

0.00506 [mmHg]
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CAS No.

144-48-9
Record name Iodoacetamide
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Record name Acetamide, 2-iodo-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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